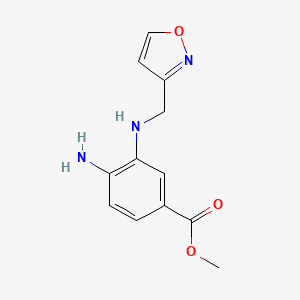

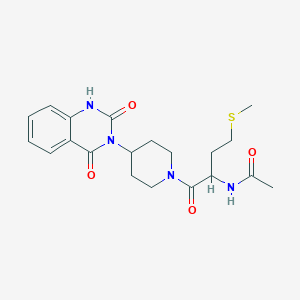

![molecular formula C11H7ClN4 B2540744 7-(4-Clorofenil)[1,2,4]triazolo[1,5-a]pirimidina CAS No. 160290-42-6](/img/structure/B2540744.png)

7-(4-Clorofenil)[1,2,4]triazolo[1,5-a]pirimidina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

7-(4-Chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that features a triazole ring fused to a pyrimidine ring, with a 4-chlorophenyl group attached at the 7-position. This compound is of significant interest due to its potential pharmacological and biological activities, making it a valuable target in medicinal chemistry and pharmaceutical research .

Aplicaciones Científicas De Investigación

7-(4-Chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications:

Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent

Pharmaceutical Research: It is used in the development of new drugs targeting various diseases, including cardiovascular disorders and type 2 diabetes.

Agriculture: The compound and its derivatives are evaluated as antimicrobial agents in agricultural applications.

Mecanismo De Acción

Target of Action

Compounds with the [1,2,4]triazolo[1,5-a]pyrimidine scaffold are known to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These targets play crucial roles in various biological processes, including immune response, cell growth, and differentiation .

Mode of Action

It’s known that triazolopyrimidines can interact with their targets in a selective manner . For instance, they can bind to specific sites in the cardiovascular system .

Biochemical Pathways

Compounds with the [1,2,4]triazolo[1,5-a]pyrimidine scaffold are known to influence various pathways related to their targets, such as the jak-stat signaling pathway . The downstream effects of these pathways can include changes in cell growth, differentiation, and immune response .

Result of Action

Compounds with the [1,2,4]triazolo[1,5-a]pyrimidine scaffold are known to have various biological activities, including anticancer, antimicrobial, anti-tubercular, and others . These effects are likely the result of the compound’s interaction with its targets and the subsequent changes in biochemical pathways .

Análisis Bioquímico

Biochemical Properties

7-(4-Chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine has been found to interact with various enzymes and proteins. For instance, it has been identified as a potential inhibitor of CDK2, a cyclin-dependent kinase involved in cell cycle regulation . This interaction suggests that 7-(4-Chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine may play a role in regulating cell proliferation and growth .

Cellular Effects

In terms of cellular effects, 7-(4-Chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine has been shown to inhibit the growth of various cell lines, including MCF-7 and HCT-116 . This suggests that the compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 7-(4-Chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine is thought to involve binding interactions with biomolecules, such as CDK2 . By inhibiting CDK2, the compound may induce changes in gene expression and affect cellular processes such as cell cycle progression .

Temporal Effects in Laboratory Settings

Given its potential as a CDK2 inhibitor, it is plausible that the compound’s effects on cellular function may change over time, depending on factors such as its stability, degradation, and long-term effects on cellular function .

Metabolic Pathways

Given its potential role as a CDK2 inhibitor, it may interact with enzymes or cofactors involved in cell cycle regulation .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One of the methods for synthesizing 7-(4-Chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields. The reaction typically occurs in dry toluene at 140°C .

Another method involves the use of Schiff base zinc (II) complex supported on magnetite nanoparticles as a catalyst. This method allows for the synthesis of 1,2,4-triazolo[1,5-a]pyrimidines under mild conditions, resulting in yields ranging from 40% to 96% .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the use of microwave-assisted synthesis and catalysis by Schiff base complexes on magnetite nanoparticles suggests potential scalability for industrial applications .

Análisis De Reacciones Químicas

Types of Reactions

7-(4-Chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the 4-chlorophenyl group.

Cyclization Reactions: The triazole and pyrimidine rings can undergo cyclization reactions to form fused heterocyclic systems

Common Reagents and Conditions

Microwave Irradiation: Used for catalyst-free synthesis involving enaminonitriles and benzohydrazides.

Schiff Base Zinc (II) Complex: Used as a catalyst for reactions under mild conditions.

Major Products Formed

The major products formed from these reactions include various derivatives of 1,2,4-triazolo[1,5-a]pyrimidine, which can exhibit different biological activities .

Comparación Con Compuestos Similares

Similar Compounds

Pyrazolo[3,4-d]pyrimidine: Similar in structure and used as a CDK2 inhibitor for cancer treatment.

Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another similar compound with potential anticancer activity.

Uniqueness

7-(4-Chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern and the presence of the 4-chlorophenyl group, which imparts distinct biological activities and pharmacological properties .

Propiedades

IUPAC Name |

7-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClN4/c12-9-3-1-8(2-4-9)10-5-6-13-11-14-7-15-16(10)11/h1-7H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYJZXJFZHSVISG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=NC3=NC=NN23)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

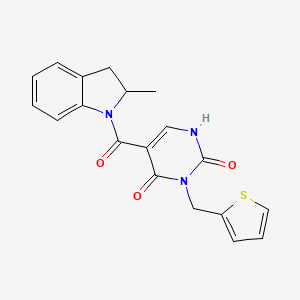

![N-ethyl-1-(7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-4-carboxamide](/img/structure/B2540664.png)

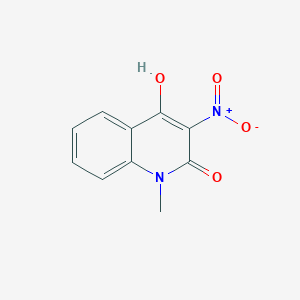

![(E)-3-(furan-2-yl)-1-(4-((6-methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2540668.png)

![N-[(3-Chlorophenyl)-pyridin-2-ylmethyl]prop-2-enamide](/img/structure/B2540670.png)

![2-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine](/img/structure/B2540675.png)

![N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2540681.png)

![N-{1-[5-fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl}-N-methyloxane-4-carboxamide](/img/structure/B2540683.png)

![1-benzyl-N-cyclohexyl-N-ethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2540684.png)